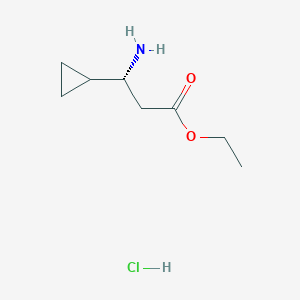

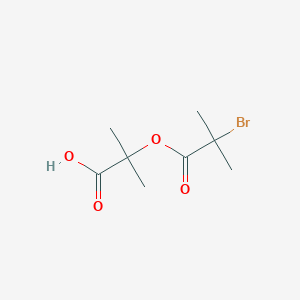

ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves sophisticated organic synthesis techniques. For example, the synthesis of 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazole-1-yl-acetic acid ethyl ester demonstrates the use of X-ray diffraction techniques and is characterized by IR, 1H NMR, and 13C NMR spectroscopy, highlighting the complex intermolecular hydrogen bonding patterns (Şahin et al., 2014). Additionally, the enantioselective synthesis of similar compounds showcases the application of asymmetric dihydroxylation and the importance of stereochemistry in the synthesis process (Alonso et al., 2005).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray diffraction, showcasing the arrangement of molecules and the strength of intermolecular hydrogen bonds. The analysis of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds provides insight into their framework structures and the role of hydrogen bonding in stabilizing these structures (Şahin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride and its analogs can be complex, involving cycloadditions, ring-closing metathesis, and more. For instance, the cycloaddition reactions of cyclopropyl-substituted ethylenes with tetracyanoethylene (TCNE) demonstrate the diverse outcomes based on substrate substitution patterns and reaction conditions (Nishida et al., 1991).

Physical Properties Analysis

The physical properties of such compounds, including polymorphism, are crucial for their characterization and application. Studies on polymorphic forms of related compounds using spectroscopic and diffractometric techniques reveal challenges in analytical and physical characterization, highlighting the importance of solid-state analysis (Vogt et al., 2013).

科学的研究の応用

Synthesis and Characterization

Synthesis of Edeine Analogs Ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, related to ethyl (3R)-3-amino-3-cyclopropylpropanoate hydrochloride, are synthesized for the development of edeine analogs. These compounds are derived from differently N-protected (S)-2,3-diaminopropanoic acid. The absolute configuration of newly generated asymmetric carbon atoms is determined using 1H NMR spectroscopy (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Polymorphism in Pharmaceutical Compounds Two polymorphic forms of a compound structurally similar to this compound are characterized using spectroscopic and diffractometric techniques. These studies help in understanding the challenges faced in the analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).

Enantioselective Synthesis Techniques The paper describes an enantioselective synthesis method for a compound related to this compound, starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This highlights the importance of enantioselective methods in the synthesis of complex organic compounds (Alonso, Santacana, Rafecas, & Riera, 2005).

Chemical Transformations and Analyses

Tandem Ring Opening and Oximation Process A study showcases the reaction of hydroxylamine hydrochloride with a compound similar to this compound, resulting in a tandem ring opening and oximation process. This highlights a novel chemical transformation pathway that could be relevant for similar compounds (Saravanan, Babu, & Muthusubramanian, 2007).

Study on Schiff and Mannich Bases Research on the synthesis of Schiff and Mannich bases of isatin derivatives with compounds related to this compound provides insights into the formation of these bases, which are significant in medicinal chemistry (Bekircan & Bektaş, 2008).

Applications in Pharmacology

Pharmacological Characterization of Related Compounds A study details the in vitro and in vivo pharmacological characterization of a compound structurally similar to this compound. This research is crucial for understanding the therapeutic potential and pharmacokinetics of such compounds (Croci et al., 2007).

Spectroscopic Characterization and Crystal Structures Comprehensive chemical characterization of cathinone derivatives structurally similar to this compound is performed using various spectroscopic techniques. This research contributes to the understanding of the structural and chemical properties of related compounds (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

特性

IUPAC Name |

ethyl (3R)-3-amino-3-cyclopropylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7(9)6-3-4-6;/h6-7H,2-5,9H2,1H3;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETRDBGBHBURIS-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](C1CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2480294.png)

![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)

![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)

![2-(4-Bromophenyl)-6,6-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-5,7-dihydroindol-4-one](/img/structure/B2480308.png)

![2-(5-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2480309.png)

![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)